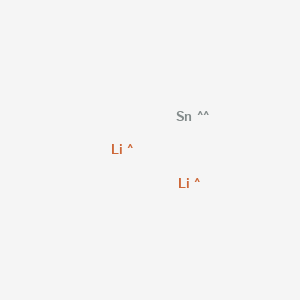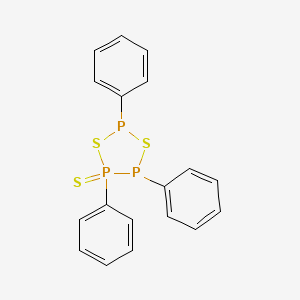
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus-sulfur ring system with phenyl groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione typically involves the reaction of triphenylphosphine with sulfur and a suitable halogenating agent. One common method includes the following steps:
Reaction of Triphenylphosphine with Sulfur: Triphenylphosphine is reacted with elemental sulfur to form triphenylphosphine sulfide.
Halogenation: The triphenylphosphine sulfide is then treated with a halogenating agent, such as bromine or chlorine, to form the corresponding halogenated intermediate.
Cyclization: The halogenated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione involves its interaction with molecular targets through its phosphorus-sulfur ring system. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine Sulfide: A precursor in the synthesis of 2,4,5-Triphenyl-1,3,2,4,5lambda~5~-dithiatriphospholane-4-thione.
2,4,5-Triphenylimidazole: Another triphenyl-substituted compound with different chemical properties and applications.
Triphenylphosphine Oxide: A related compound with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its phosphorus-sulfur ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where such functionalities are required.
Propriétés
Numéro CAS |
55499-33-7 |
|---|---|
Formule moléculaire |
C18H15P3S3 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
2,4,5-triphenyl-4-sulfanylidene-1,3,2,4λ5,5-dithiatriphospholane |
InChI |
InChI=1S/C18H15P3S3/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)23-20(24-21)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
NDJMUGKQMJAPIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2P(=S)(SP(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


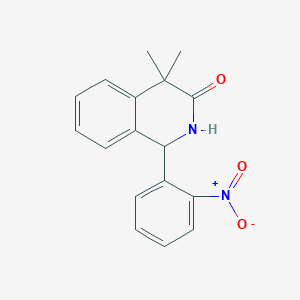

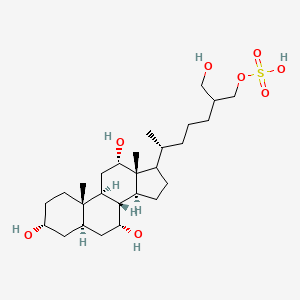
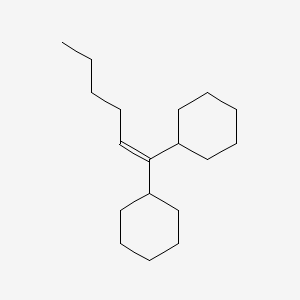
stannane](/img/structure/B14633397.png)

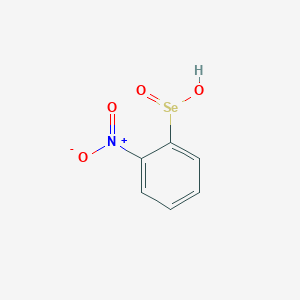
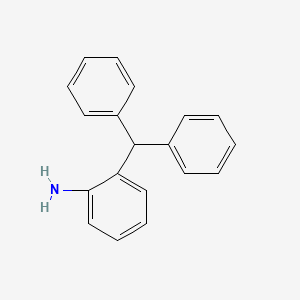
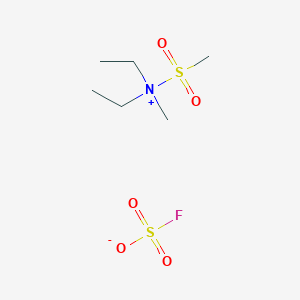
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)
![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)

